1-(1H-benzimidazol-2-ylamino)propan-2-ol
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. An example includes the synthesis of related compounds through reactions involving aldehydes, 2-amino benzimidazole, and various catalysts such as nickel nitrate hexahydrate or nano-Copper Y Zeolite, highlighting the diverse synthetic routes available for these compounds (Mobinikhaledi, Foroughifar, & Kalhor, 2009); (Kalhor, 2015).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed information about the geometry, electronic structure, and intermolecular interactions of these compounds. For instance, the structural properties of a related compound, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, were extensively studied, revealing insights into its molecular geometry and interactions (Abdel Ghani & Mansour, 2011).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including alkylation, nitrosation, and ring closure, leading to a wide array of structurally diverse compounds. These reactions are essential for modifying the chemical and biological properties of benzimidazole derivatives for specific applications (Pozharskii, Dyablo, Belyaev, Starikova, & Yanovskii, 1998).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and can be studied through crystallography and computational methods (Adardour, Lahcen, Hdoufane, Alanazi, Loughzail, Mousser, Fleutot, François, Cherqaoui, & Baouid, 2023).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications of benzimidazole derivatives. These properties can be tailored through chemical modifications, enabling the design of compounds with specific functions, such as catalysis, binding to biological targets, or acting as inhibitors against various pathogens (Srivastava, Gupta, Naaz, Sen Gupta, Yadav, Singh, Singh, Rana, Gupta, Schols, & Singh, 2020).
Scientific Research Applications
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Pharmaceutical Applications
- Benzimidazole derivatives have a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
- Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .
- For example, 2-alkoxy-4-aryl-6-(1 H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives showed significant vasodilation properties .
- Another example is 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole derivatives, which displayed notable antiproliferative activity against nine tumor subpanels .
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Chemical Synthesis
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Proteomics Research
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Antiviral Activities
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Anticancer Activities
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Antihypertensive Activities
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Antimicrobial Activities
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Anthelmintic Activities
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Biochemical Research
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Chemotherapeutic Agents
- Due to their isostructural pharmacophore of naturally occurring active biomolecules, benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .
- Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .
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Treatment of Virulent Diseases
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Pharmacological Research
- Benzimidazole derivatives have attracted a great deal of interest among medicinal chemists .
- Researchers have synthesized plenty of benzimidazole derivatives in the last decades, amidst a large share of these compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1H-benzimidazol-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(14)6-11-10-12-8-4-2-3-5-9(8)13-10/h2-5,7,14H,6H2,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVRXGARSFQENR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=CC=CC=C2N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-ylamino)propan-2-ol |
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